S-3-Iodobenzyl ethanethioate

Description

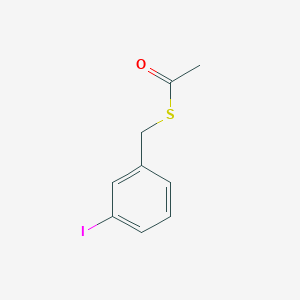

S-3-Iodobenzyl ethanethioate is a thioester compound characterized by a 3-iodobenzyl group attached via a sulfur atom to an acetyl moiety. These compounds are typically synthesized via nickel- or palladium-catalyzed reactions between aryl iodides and thioesters, as demonstrated in studies by Mai et al. (2021) . The iodine substituent in the benzyl position enhances electrophilicity, making it a candidate for Suzuki-Miyaura or Ullmann-type couplings.

Properties

IUPAC Name |

S-[(3-iodophenyl)methyl] ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMJFQFULGRHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Microwave irradiation reduces reaction time from 24 hours to 2 hours while maintaining yields >80%. Kinetic studies reveal a second-order dependence on copper concentration, suggesting a bimetallic transition state.

Substrate Scope and Limitations

Electron-deficient benzyl halides exhibit higher reactivity (Table 1), while sterically hindered derivatives require elevated temperatures (120°C).

Table 1: Yield Dependence on Benzyl Halide Electronic Properties

| Substituent | Yield (%) |

|---|---|

| 3-Iodo (electron-neutral) | 82 |

| 3-Iodo-4-NO₂ | 91 |

| 3-Iodo-4-OCH₃ | 68 |

Nucleophilic Substitution Under Basic Conditions

While less commonly reported in recent literature, classical SN2 displacement remains viable for small-scale synthesis. 3-Iodobenzyl chloride reacts with potassium thioacetate in dimethylformamide (DMF) at 60°C. However, competing elimination pathways generate 3-iodostyrene derivatives (up to 12% byproduct).

Kinetic Isotope Effects (KIE)

Deuterium labeling at the benzyl position (kH/kD = 2.1) confirms a concerted bimolecular mechanism. Base selection critically impacts selectivity:

Table 2: Base Influence on Byproduct Formation

| Base | Thioester Yield (%) | Elimination Byproduct (%) |

|---|---|---|

| K₂CO₃ | 74 | 9 |

| NaOH | 58 | 22 |

| DBU | 41 | 35 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Multi-Step | Cu-Catalyzed | SN2 |

|---|---|---|---|

| Yield (%) | 76 | 82 | 74 |

| Reaction Time | 6 h | 2–24 h | 8 h |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Purity (%) | 95 | 88 | 91 |

| Key Advantage | High purity | Rapid under microwave | Low catalyst cost |

Optimization Strategies and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate SN2 pathways but increase elimination byproducts. Nonpolar solvents (toluene) favor copper-catalyzed coupling by stabilizing the active Cu(I) species.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

S-3-Iodobenzyl ethanethioate serves as a critical intermediate in the synthesis of oligo(arylene–ethynylene) (OPE) molecular wires. Its iodobenzyl group facilitates Pd/Cu-catalyzed coupling with terminal alkynes under mild conditions :

Reaction Scheme

Key Findings

-

Catalytic System : PdCl₂(PPh₃)₂/CuI in triethylamine (NEt₃) enables efficient coupling at ambient temperatures .

-

Substrate Scope : Compatible with trimethylsilyl-protected alkynes (e.g., trimethylsilylacetylene), yielding ethynylthioanisole derivatives after desilylation .

-

Yield : Reactions typically achieve 60–87% yields for OPE derivatives (e.g., 5a , 6a , 7a ) .

Table 1: Representative Sonogashira Couplings

| Substrate | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethylsilylacetylene | S-(4-Ethynylphenyl) ethanethiolate | PdCl₂(PPh₃)₂/CuI | 87 | |

| 9,10-Bis(TMS-ethynyl)anthracene | SAc-functionalized OPE | PdCl₂(PPh₃)₂/CuI | 60 |

Thioacetate Substitution in Cu-Catalyzed Couplings

The thioacetate group undergoes chemoselective substitution in Cu(I)-catalyzed reactions, enabling aryl–sulfur bond formation :

Mechanistic Pathway

-

Step 1 : Oxidative addition of the aryl iodide to Cu(I)-phenanthroline complexes.

-

Step 2 : Nucleophilic displacement by thioacetate (AcS⁻), forming diaryl sulfides or aryl thioethers .

Key Observations

-

Electronic Effects : Electron-deficient aryl iodides (e.g., 3-iodobenzyl derivatives) exhibit accelerated reaction rates due to enhanced electrophilicity .

-

Competing Pathways : Electron-rich substrates may undergo side reactions, such as acyl transfer to nitrogen nucleophiles (e.g., pyrazole derivatives) .

Desilylation and Functionalization

The ethanethioate group remains stable during desilylation, enabling sequential functionalization :

Example Protocol

-

Desilylation : Treatment with KF in methanol removes trimethylsilyl (TMS) groups.

-

Cross-Coupling : Residual thioacetate reacts with aryl halides (e.g., 4-iodothioanisole) to form extended π-conjugated systems .

Stability and Side Reactions

-

Acid Sensitivity : Thioacetate groups are prone to hydrolysis under strongly acidic conditions, necessitating neutral or mildly basic reaction media .

-

Competing Aryl–Aryl Coupling : Excess AcSK and electron-poor substrates may promote homo-coupling, forming symmetrical diaryl sulfides as byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

S-3-Iodobenzyl ethanethioate has been studied for its potential anticancer properties. Research indicates that sulfur-containing compounds can exhibit biological activity, including the inhibition of tumor cell proliferation. For example, disulfide compounds, similar to this compound, have shown promising results in inhibiting cancer cell growth due to their unique reactivity and ability to form reactive intermediates .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects may involve the formation of reactive sulfur species that interact with cellular targets, leading to apoptosis in cancer cells. A study highlighted the importance of such compounds in developing lipophilic prodrugs that enhance bioavailability and therapeutic efficacy .

Synthetic Applications

Building Block for Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. It can be utilized in various coupling reactions, including Sonogashira cross-coupling, which is essential for the construction of complex organic molecules. The compound's iodo group facilitates nucleophilic substitution reactions, making it an attractive candidate in synthetic pathways .

Table 1: Summary of Synthetic Reactions Involving this compound

Material Science Applications

Molecular Switches:

this compound has been investigated for its role in molecular switches and sensors due to its ability to undergo reversible transformations under light exposure. This property is crucial for developing advanced materials that can be used in optoelectronic devices .

Case Study:

A study demonstrated the incorporation of this compound into a molecular wire system designed for electronic applications. The compound's structural characteristics were leveraged to enhance charge transfer efficiency across the molecular wire, showcasing its potential in nanotechnology .

Analytical Applications

Characterization Techniques:

this compound is frequently analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These analytical methods provide insights into the compound's behavior in various chemical environments and its interactions with other molecules .

Mechanism of Action

The mechanism of action of S-3-Iodobenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Key Findings :

- Steric Effects : Bulky substituents (e.g., propyl) slow reaction kinetics due to hindered Ni(0) insertion into C–S bonds .

- Electronic Effects : Electron-withdrawing groups (e.g., 3-iodo in aryl iodides) reduce yields compared to electron-donating groups (e.g., 4-methoxy: 73% yield) .

- Conjugation : Ethynyl-phenyl substituents improve charge transport in molecular wires by extending π-conjugation .

Key Findings :

Key Findings :

- Ethynyl-phenyl groups enhance conductivity due to extended π-systems, whereas iodobenzyl groups may introduce steric barriers to charge transport .

Data Tables

Table 1: Comparative Reaction Yields of S-Substituted Ethanethioates

Table 2: Electronic Properties of Substituents

| Substituent | Hammett Constant (σ) | Effect on Reactivity |

|---|---|---|

| 3-Iodobenzyl | +0.35 (I meta) | Electron-withdrawing, slows coupling |

| 4-Ethynyl-phenyl | -0.17 (C≡CH para) | Electron-donating, enhances conjugation |

| Ethyl | +0.00 | Neutral, minimal steric hindrance |

Biological Activity

S-3-Iodobenzyl ethanethioate is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl group substituted with an iodine atom and an ethanethioate moiety. The synthesis typically involves the reaction of iodobenzyl derivatives with ethanethiol under acidic conditions, utilizing methods such as the Sonogashira cross-coupling reaction to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, thioether and thioester analogs have shown effectiveness against various bacterial strains, suggesting a potential role for this compound in antimicrobial therapy .

- Anticancer Properties : Research has demonstrated that sulfur-containing compounds can inhibit cancer cell proliferation. This compound may exert cytotoxic effects on specific cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit enzymes associated with disease processes. For example, some sulfur-containing compounds act as inhibitors of metallo-β-lactamases, which are critical in antibiotic resistance .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have been shown to scavenge ROS, thereby protecting cells from oxidative stress .

- Metal Sequestration : The ability to bind metal ions may contribute to its antimicrobial and anticancer activities by disrupting essential metal-dependent processes within pathogens or tumor cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioether derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Against Cancer Cells : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to increased levels of oxidative stress and activation of caspase pathways .

- Enzyme Inhibition Studies : A comparative analysis showed that this compound exhibited competitive inhibition against certain enzymes involved in metabolic pathways related to cancer progression. This suggests a dual role in both direct cytotoxicity and modulation of metabolic processes .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-3-Iodobenzyl ethanethioate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling reactions using 2,3-dibromonorbornadiene and iodobenzyl precursors under anhydrous conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions . Alternatively, esterification of thiophene acetic acid derivatives with ethane-1,2-dithiol using DCC (dicyclohexylcarbodiimide) and 4-DMAP (dimethylaminopyridine) as catalysts achieves thioester formation, requiring precise stoichiometric ratios and reflux in dry dichloromethane .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 191.2 ppm for carbonyl groups in thioesters) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .

- HPLC : Chiral columns (e.g., Daicel AD-3) with heptane/isopropanol eluents resolve enantiomeric ratios, critical for assessing stereochemical purity .

Q. How can researchers predict the biological activity of this compound derivatives computationally?

- Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) software to estimate probabilities (Pa/Pi) for >4,000 biological activities. Input ligand structures in SMILES format and prioritize targets with Pa > 0.7. Cross-validate with docking studies (e.g., AutoDock Vina) against protein targets like 5-lipoxygenase (5-LOX, PDB: 3O8Y) to identify binding affinities (ΔG ≤ -5 kcal/mol suggests strong inhibition) .

Advanced Research Questions

Q. How can synthetic degradation pathways of this compound be mitigated during scale-up?

- Methodological Answer : Degradation often arises from thioester hydrolysis or iodine displacement . Strategies include:

- Anchoring Groups : Introduce thioether substituents (e.g., S-(4-ethynyl-phenyl)) to stabilize the iodobenzyl moiety during Sonogashira reactions .

- Low-Temperature Quenching : Rapid cooling post-reaction minimizes retro-aldside reactions.

- Protective Atmospheres : Use Schlenk lines to exclude moisture/O₂ during purification .

Q. How should researchers resolve discrepancies between computational docking scores and experimental bioactivity data for 5-LOX inhibition?

- Methodological Answer :

- Re-docking Validation : Ensure docking protocols (e.g., 10 AutoDock Vina runs) reproduce co-crystallized ligand poses (RMSD < 2.0 Å) .

- Solvent Accessibility Adjustments : Modify grid boxes to include allosteric sites if initial docking misses key interactions.

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability (RMSF < 1.5 Å in active sites) .

- Enzyme Assays : Compare IC₅₀ values from fluorescence-based 5-LOX inhibition assays with docking scores to identify false positives .

Q. What strategies optimize the integration of this compound into polymer matrices for electroactive applications?

- Methodological Answer :

- Electropolymerization : Use cyclic voltammetry (CV) in acetonitrile/TBAPF₆ electrolytes at 2.1 V (vs. Ag/AgCl) to deposit thiophene-based films. Monitor redox stability over 1,000 cycles .

- Anchoring Chemistries : Functionalize gold electrodes with thiol-terminated derivatives (e.g., Biotin-PEG4-methyl ethanethioate) via Au-S bonds for enhanced adhesion .

Data Contradiction and Analysis

Q. How should conflicting data on thioester stability in polar solvents be addressed?

- Methodological Answer :

- Controlled Solvent Screens : Test stability in DMSO, DMF, and water at 25–80°C via HPLC-UV (λ = 254 nm). Half-life (t₁/₂) calculations identify degradation thresholds (e.g., t₁/₂ < 24 h in H₂O necessitates formulation adjustments) .

- Isotopic Labeling : Use ¹⁸O-water in hydrolysis assays tracked by LC-MS to distinguish ester vs. thioester cleavage pathways .

Experimental Design

Q. What controls are essential when evaluating this compound’s inhibitory effects in enzymatic assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.